Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester
Overview
Description
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is an organic compound with the molecular formula C10H21O5P It is a derivative of butanoic acid, featuring a diethoxyphosphinyl group and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester typically involves the esterification of butanoic acid derivatives with diethoxyphosphinyl compounds. One common method is the reaction of butanoic acid with diethyl phosphite in the presence of a catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield butanoic acid and diethoxyphosphinyl derivatives.
Oxidation: The compound can undergo oxidation reactions, particularly at the phosphinyl group, leading to the formation of phosphonic acids.
Substitution: The diethoxyphosphinyl group can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid or sulfuric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and diethoxyphosphinyl derivatives.
Oxidation: Phosphonic acids and related compounds.
Substitution: Various substituted phosphinyl derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it useful in elucidating biochemical pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit biological activity, such as anti-inflammatory or anticancer properties, making it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for use in the manufacture of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester involves its interaction with molecular targets, such as enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 2-methyl-, ethyl ester: This compound is similar in structure but features a methyl group instead of a diethoxyphosphinyl group.
Butanoic acid, ethyl ester: Lacks the diethoxyphosphinyl group, making it less reactive in certain chemical reactions.
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, methyl ester: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness
Butanoic acid, 2-(diethoxyphosphinyl)-3-oxo-, ethyl ester is unique due to the presence of the diethoxyphosphinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other butanoic acid derivatives.
Properties
IUPAC Name |
ethyl 2-diethoxyphosphoryl-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19O6P/c1-5-14-10(12)9(8(4)11)17(13,15-6-2)16-7-3/h9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJASEJKPLYLRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)P(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60958432 | |
Record name | Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3730-54-9 | |
Record name | Butanoic acid, 2-((diethoxyphosphinyl)oxy)-3-oxo-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003730549 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 2-(diethoxyphosphoryl)-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60958432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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